molecular formula C22H28O2 B14018039 2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 71711-98-3

2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14018039
CAS No.: 71711-98-3
M. Wt: 324.5 g/mol
InChI Key: BFQNKGNKXRVCSC-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexa-2,5-dien-1-one ring, with two tert-butyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,6-ditert-butylphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups .

Scientific Research Applications

4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methylidene]amino-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
  • 2-[(4-Methoxyphenyl)methylidene]aminophenol
  • 4-[(4-Methoxyphenyl)methylidene]aminobenzaldehyde

Uniqueness

Compared to similar compounds, 4-[(4-Methoxyphenyl)methylidene]-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and makes it less prone to degradation under various conditions .

Properties

CAS No.

71711-98-3

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C22H28O2/c1-21(2,3)18-13-16(14-19(20(18)23)22(4,5)6)12-15-8-10-17(24-7)11-9-15/h8-14H,1-7H3

InChI Key

BFQNKGNKXRVCSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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